4-Hydroxybenzoyl isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

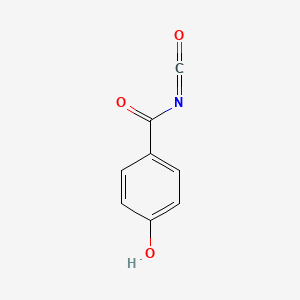

4-Hydroxybenzoyl isocyanate is an organic compound that features both a hydroxybenzoyl group and an isocyanate group

Preparation Methods

The synthesis of 4-Hydroxybenzoyl isocyanate typically involves the reaction of 4-hydroxybenzoic acid with phosgene or other isocyanate precursors. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of non-phosgene routes to mitigate the environmental and safety concerns associated with phosgene .

Chemical Reactions Analysis

4-Hydroxybenzoyl isocyanate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Scientific Research Applications

4-Hydroxybenzoyl isocyanate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to modify biomolecules, such as proteins, through isocyanate chemistry.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 4-Hydroxybenzoyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials. The molecular targets and pathways involved include the modification of proteins and other biomolecules through covalent bonding .

Comparison with Similar Compounds

4-Hydroxybenzoyl isocyanate can be compared with other hydroxybenzoic acid derivatives, such as:

4-Hydroxybenzoic acid: Known for its use in the production of parabens and other preservatives.

Salicylic acid: Widely used in pharmaceuticals, particularly in acne treatment products.

Biological Activity

4-Hydroxybenzoyl isocyanate (C8H5NO3) is an organic compound distinguished by its hydroxyl and isocyanate functional groups attached to a benzene ring. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. However, the biological activity of this compound has not been extensively documented, necessitating a comprehensive review of available data.

Chemical Structure and Properties

The structure of this compound can be described as a derivative of 4-hydroxybenzoic acid, where the carboxylic acid group has been transformed into an isocyanate. The presence of both functional groups allows for versatile reactivity, facilitating the formation of complex polymers and derivatives.

Potential Toxicity

Isocyanates, including this compound, have been associated with various health risks:

- Respiratory Issues : Exposure can lead to conditions such as asthma, pulmonary emphysema, and bronchitis .

- Skin Sensitization : These compounds are potent skin sensitizers, which can result in allergic reactions upon contact .

The reactivity of this compound with nucleophiles such as alcohols and amines plays a crucial role in its biological interactions. The reactions typically involve the formation of urea derivatives through nucleophilic attack on the isocyanate group. This mechanism is essential for understanding how this compound may interact with biological systems.

Case Study: Occupational Exposure

Research indicates that exposure to diisocyanates in occupational settings leads to significant health impacts. In the European Union, over 5,000 new cases of occupational asthma are reported annually due to diisocyanate exposure . This highlights the need for stringent safety measures when handling compounds like this compound.

Biological Evaluation

Although direct studies on this compound are scarce, related research on similar compounds provides insight into their potential biological activities:

- Antimalarial Activity : Certain salicylamide derivatives have displayed activity against Plasmodium falciparum, suggesting that structural analogs may also possess similar bioactivity .

- Metabolic Stability : Studies have shown that modifications to related compounds can enhance metabolic stability and potency against protozoan parasites .

Summary of Biological Activities

Properties

CAS No. |

342403-13-8 |

|---|---|

Molecular Formula |

C8H5NO3 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

4-hydroxybenzoyl isocyanate |

InChI |

InChI=1S/C8H5NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-4,11H |

InChI Key |

GXEIVFFRQBOJJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.